1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is a derivative of 1,4,7,10-tetraazacyclododecane, a macrocyclic compound known for its ability to form stable complexes with metal ions
Preparation Methods
Chemical Reactions Analysis
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The compound can form stable complexes with metal ions, which is a key feature for its applications in coordination chemistry.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction, leading to different products
Scientific Research Applications
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and allowing for various chemical reactions to occur. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in a range of applications .
Comparison with Similar Compounds
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is unique due to its specific combination of benzyl and tosyl groups, which enhance its chemical properties. Similar compounds include:
1,4,7,10-Tetraazacyclododecane: The parent compound, which lacks the benzyl and tosyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups, used in similar applications but with different properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraamine: Another derivative with amine groups, offering different reactivity and applications
Properties
IUPAC Name |
1-benzyl-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGNPVYVRIYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112193-80-3 | |
Record name | 1-BENZYL-4,7,10-TRIS-(TOLUENE-4-SULFONYL)-1,4,7,10-TETRAAZA-CYCLODODECANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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